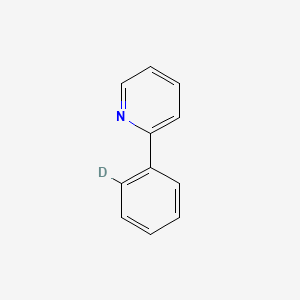
2-(2-Deuteriophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Deuteriophenyl)pyridine: is an organic compound that features a pyridine ring substituted with a deuterated phenyl group at the 2-position. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Deuteriophenyl)pyridine typically involves the deuteration of 2-phenylpyridine. One common method is the reaction of phenyl lithium with pyridine, followed by deuteration using deuterium gas or deuterated reagents . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Deuteriophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
Chemistry: 2-(2-Deuteriophenyl)pyridine is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and the synthesis of complex organic molecules .
Biology: In biological research, deuterated compounds like this compound are used in metabolic studies to trace the pathways and interactions of molecules within biological systems .
Industry: In the materials science industry, this compound is explored for its use in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 2-(2-Deuteriophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, deuteration can affect the compound’s interaction with enzymes, potentially altering its metabolic pathways and activity .
Comparaison Avec Des Composés Similaires
2-Phenylpyridine: The non-deuterated analog of 2-(2-Deuteriophenyl)pyridine, commonly used in similar applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used in coordination chemistry and as a ligand.
Uniqueness: The incorporation of deuterium in this compound imparts unique properties, such as increased stability and altered reaction kinetics, making it distinct from its non-deuterated counterparts . This uniqueness is particularly valuable in applications requiring precise control over reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C11H9N |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
2-(2-deuteriophenyl)pyridine |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i6D |
Clé InChI |
VQGHOUODWALEFC-RAMDWTOOSA-N |
SMILES isomérique |
[2H]C1=C(C=CC=C1)C2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


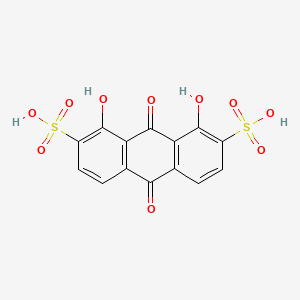
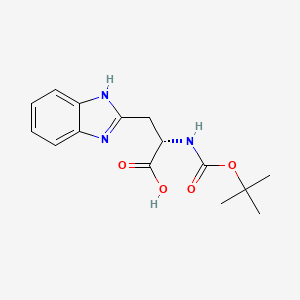
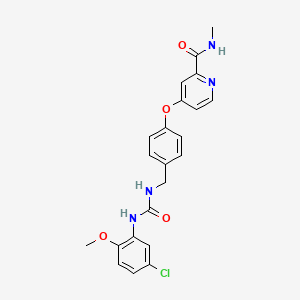
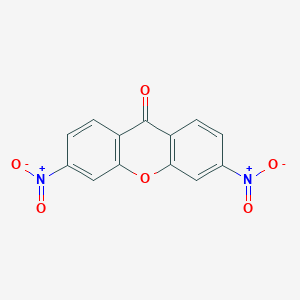
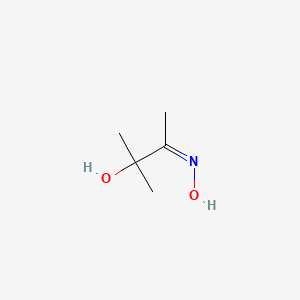
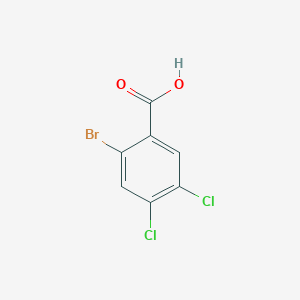
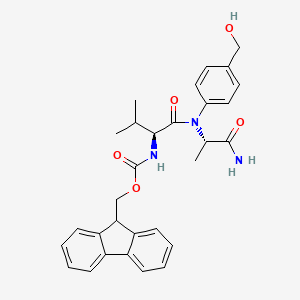

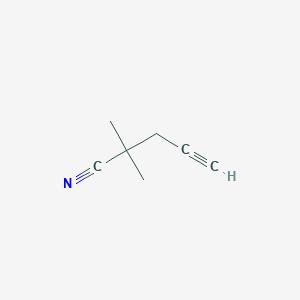
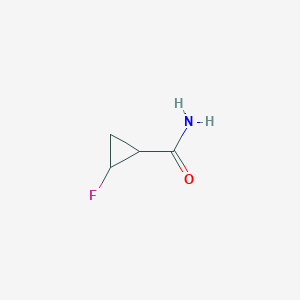
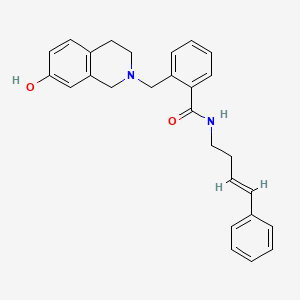
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)


